molecular formula C8H8Br2 B059744 1,5-Dibromo-2,4-dimethylbenzene CAS No. 615-87-2

1,5-Dibromo-2,4-dimethylbenzene

Cat. No. B059744
CAS RN: 615-87-2
M. Wt: 263.96 g/mol
InChI Key: SOYPUUFPUFRXRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,5-Dibromo-2,4-dimethylbenzene often involves bromination and alkylation processes. For instance, 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, which share a similar structural motif, are prepared nearly quantitatively by alkylation of malonic esters from dibromomethylbenzene derivatives obtained through bromomethylation of dimethylbenzene. These processes emphasize the role of bromination in achieving specific substitutions on the benzene ring, highlighting a method that could potentially be applied or adapted for the synthesis of 1,5-Dibromo-2,4-dimethylbenzene (Dahrouch et al., 2001).

Molecular Structure Analysis

The molecular structure of closely related compounds, like 1,4-Diisocyano-2,5-dimethylbenzene, provides insight into the structural features of 1,5-Dibromo-2,4-dimethylbenzene. X-ray diffraction studies reveal that these molecules crystallize in specific space groups, indicating a high degree of symmetry and regularity in their structure, which could be analogous to the geometric configuration of 1,5-Dibromo-2,4-dimethylbenzene (Zeller & Hunter, 2003).

Chemical Reactions and Properties

Chemical reactions involving dibromo compounds are crucial for further functionalization and application in organic synthesis. For example, 1,2-Dibromobenzenes, which share a bromination pattern with 1,5-Dibromo-2,4-dimethylbenzene, are valuable precursors for reactions based on the intermediate formation of benzynes, demonstrating the reactivity and versatility of dibrominated benzene derivatives in synthetic applications (Diemer, Leroux, & Colobert, 2011).

Physical Properties Analysis

The physical properties of compounds structurally similar to 1,5-Dibromo-2,4-dimethylbenzene, such as 1,4-dimethylbenzene, have been analyzed using X-ray scattering methods to determine molecular parameters and structural data. These studies provide a foundational understanding of the physical characteristics that could be expected for 1,5-Dibromo-2,4-dimethylbenzene, including molecular dimensions and electron density distributions (Drozdowski, 2006).

Scientific Research Applications

  • Pharmacokinetics Research

    • Application : “1,5-Dibromo-2,4-dimethylbenzene” might be used in pharmacokinetics research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.
  • Synthesis of Alkylamino Zinc (II) Phthalocyanines

    • Application : “1,2-Dibromo-4,5-dimethylbenzene” can be used in the synthesis of alkylamino zinc (II) phthalocyanines . These compounds have potential applications as photosensitizers in photodynamic therapy, a treatment modality for various medical conditions, including cancer.
    • Method : The synthesis involves the reaction of “1,2-Dibromo-4,5-dimethylbenzene” with azobisisobutyronitrile .
    • Results : The resulting alkylamino zinc (II) phthalocyanines can be used as photosensitizers in photodynamic therapy . In this therapy, the photosensitizer is activated by light to produce a form of oxygen that can kill nearby cells, making it a useful tool in treating cancer and other diseases.

Safety And Hazards

1,5-Dibromo-2,4-dimethylbenzene is classified as causing skin irritation (H315) and serious eye irritation (H319) . It may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1,5-dibromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYPUUFPUFRXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347476
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,4-dimethylbenzene

CAS RN

615-87-2
Record name 1,5-Dibromo-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2,4-dimethylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID90347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromo-2,4-dimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
L Kletsch, R Jordan, AS Köcher, S Buss, CA Strassert… - Molecules, 2021 - mdpi.com
The three complexes [M(Me 2 dpb)Cl] (M = Ni, Pd, Pt) containing the tridentate N,C,N-cyclometalating 3,5-dimethyl-1,5-dipyridyl-phenide ligand (Me 2 dpb − ) were synthesised using a …
Number of citations: 9 www.mdpi.com
A Bodzioch, K Owsianik, J Skalik, E Kowalska… - …, 2016 - thieme-connect.com
This work presents an efficient synthesis of bis(dibromomethyl)benzenes and a bis(dibromomethyl)thiophene as precursors of aromatic dialdehydes by bromination of dimethyl-…
Number of citations: 5 www.thieme-connect.com
MC Bonifacio, CR Robertson, JY Jung… - The Journal of organic …, 2005 - ACS Publications
A strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs) by the ring-closing olefin metathesis (RCM) of pendant olefins on a phenylene backbone has been developed. …
Number of citations: 154 pubs.acs.org
WB Thompson - 2014 - scholarworks.unr.edu
The King group's interest is in the synthesis of polycylic aromatic hydrocarbons (PAHs) for their wide range of applications in materials, electronics, and mechanical properties. The …
Number of citations: 0 scholarworks.unr.edu
TM Gianga, E Audibert, A Trandafir, G Kociok-Köhn… - Chemical …, 2020 - pubs.rsc.org
We report herein the first all-donor aromatic [2]catenane formed through dynamic combinatorial chemistry, using single component libraries. The building block is a benzo[1,2-b:4,5-b′]…
Number of citations: 9 pubs.rsc.org
Y Zhang, H Wang, Y Liu, C Li - Chinese Journal of Catalysis, 2022 - Elsevier
Aromatic bromides are important chemicals in nature and chemical industries. However, their traditional synthesis routes suffer from low atomic economy and pollutant formation. Herein…
Number of citations: 2 www.sciencedirect.com
S Tan, X Wu, Y Zheng, Y Wang - Chinese Chemical Letters, 2019 - Elsevier
Utilization of intermolecular Friedel–Crafts and intramolecular condensation reaction, novel 1,3-di(pyridine-2-yl)benzene(N,C,N terdentate) skeleton with electro-withdrawing group in 6' …
Number of citations: 14 www.sciencedirect.com
PH Lanoë, C Philouze, F Loiseau - Organics, 2023 - mdpi.com
Cyclometallated iridium(III) and platinum(II) complexes are intensely used in optoelectronics for their photophysical properties and ability to convert excitons from singlet to triplet state, …
Number of citations: 4 www.mdpi.com
M Romain, M Chevrier, S Bebiche… - Journal of Materials …, 2015 - pubs.rsc.org
A bridged syn triphenylene derivative, namely 5,7-dihydroindeno[2,1-b]fluorene, functionalized with dicyanovinylene units (2,1-b)-IF(C(CN)2)2 has been designed, synthesized and …
Number of citations: 52 pubs.rsc.org
A Bajpai, P Natarajan, P Venugopalan… - The Journal of Organic …, 2012 - ACS Publications
Pyrene–tetraphenol TP2 constitutes a molecular system with inherent features for inclusion of two or more guest molecules that are complementary in terms of size and shape. Hydrogen…
Number of citations: 24 pubs.acs.org

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